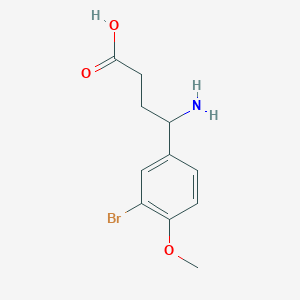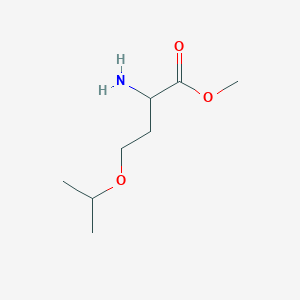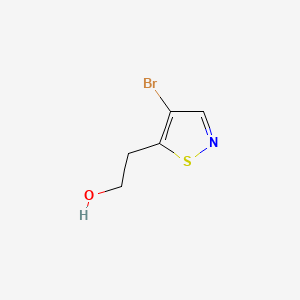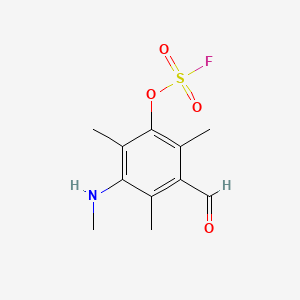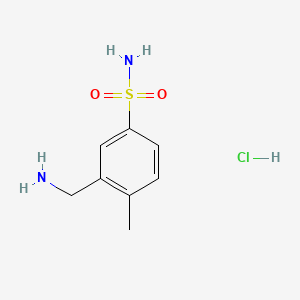![molecular formula C16H14N4O3S B13546725 N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is a synthetic organic compound that features a benzothiadiazole moiety and a hydroxyphenyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and sulfur sources.
Attachment of Hydroxyphenyl Ethyl Group: The hydroxyphenyl ethyl group can be introduced via a nucleophilic substitution reaction, where the benzothiadiazole core reacts with a suitable hydroxyphenyl ethyl halide under basic conditions.
Formation of Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the benzothiadiazole derivative and an appropriate ethylenediamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiadiazole core can be reduced under specific conditions to form dihydrobenzothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of materials with specific properties, such as semiconductors or dyes.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: The compound’s electronic properties may be exploited in the development of semiconductors or other materials.
類似化合物との比較
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Hydroxyphenyl Ethyl Derivatives: Compounds with hydroxyphenyl ethyl groups but different core structures.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is unique due to its specific combination of benzothiadiazole and hydroxyphenyl ethyl groups, which may confer distinct properties and activities compared to other similar compounds.
特性
分子式 |
C16H14N4O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N'-(2,1,3-benzothiadiazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C16H14N4O3S/c21-11-6-4-10(5-7-11)8-9-17-15(22)16(23)18-12-2-1-3-13-14(12)20-24-19-13/h1-7,21H,8-9H2,(H,17,22)(H,18,23) |
InChIキー |
QPRGETFZXBCEQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


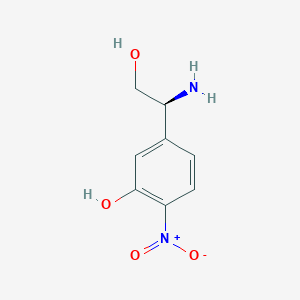

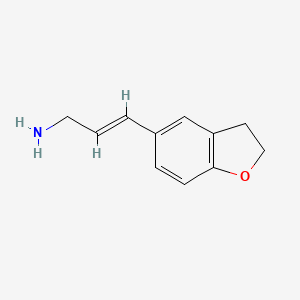

![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)


